2-(2-Furylmethyl)cyclohexanamine

Descripción

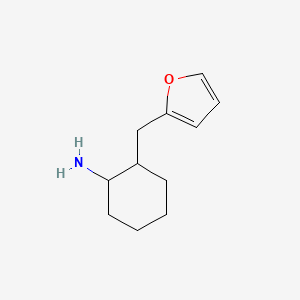

Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11H,1-2,4,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBHXQIBGRPJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406963 | |

| Record name | 2-(2-furylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67823-66-9 | |

| Record name | 2-(2-furylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Initial Academic Interest in Alkyl Substituted Cyclohexanamines

The journey into the world of alkyl-substituted cyclohexanamines is intrinsically linked to the broader history of amine synthesis and the development of catalytic hydrogenation techniques. Cyclohexylamine (B46788), the parent structure, has been a known compound for many years, with its synthesis primarily achieved through two major routes: the catalytic hydrogenation of aniline (B41778) and the reductive amination of cyclohexanone (B45756). wikipedia.orgosti.gov

The catalytic hydrogenation of aniline, a process that involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst, has been a subject of study since the early 20th century. google.comacs.orgoup.com Initial research focused on optimizing reaction conditions, including the choice of catalysts (such as nickel, cobalt, rhodium, and platinum), temperature, and pressure, to maximize the yield of cyclohexylamine while minimizing the formation of byproducts like dicyclohexylamine. osti.govgoogle.comoup.com A significant patent from 1965 highlights the use of a rhodium catalyst to achieve high yields of cyclohexylamine from aniline at relatively low temperatures. google.com

Parallel to hydrogenation, reductive amination emerged as another powerful tool for synthesizing amines. mdma.chwikipedia.org This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.com For the synthesis of substituted cyclohexanamines, this typically involves the reaction of a substituted cyclohexanone with an amine. The development of various reducing agents, such as sodium borohydride (B1222165) and its derivatives, has made this a versatile and widely applicable reaction in organic synthesis. masterorganicchemistry.com

The initial academic interest in alkyl-substituted cyclohexanamines was largely driven by their potential applications as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgatamanchemicals.comresearchgate.net The cyclohexane (B81311) ring provides a three-dimensional scaffold that is prevalent in many natural products and drug molecules, while the amine group offers a handle for further chemical modification. ontosight.ainih.gov

Significance of Furan and Cyclohexane Moieties in Advanced Organic Synthesis

The combination of a furan (B31954) ring and a cyclohexane (B81311) moiety within a single molecule, as seen in 2-(2-Furylmethyl)cyclohexanamine, brings together two structurally and functionally significant building blocks in organic chemistry.

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. ijabbr.comnih.gov Its presence in a molecule can impart a range of valuable properties. Furan and its derivatives are found in numerous natural products and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comnih.govwisdomlib.orgnih.govutripoli.edu.ly In advanced organic synthesis, the furan ring serves as a versatile synthon, capable of participating in various chemical transformations. It can undergo electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, providing access to a diverse array of more complex molecular architectures. nih.gov

The cyclohexane moiety, a six-membered saturated carbocyclic ring, is a fundamental structural unit in organic chemistry. Its non-planar, chair-like conformation is a key feature that influences the spatial arrangement of substituents and, consequently, the biological activity of the molecule. ontosight.ai The cyclohexane ring is a common scaffold in many pharmaceuticals and natural products, contributing to their lipophilicity and receptor binding affinity. ontosight.aiontosight.ai Cyclohexanamine derivatives, in particular, have been explored for their potential as therapeutic agents, with research demonstrating their activity as, for example, neuropeptide Y Y1 receptor antagonists. nih.gov

The amalgamation of these two moieties in this compound suggests a molecule with a rich chemical landscape and potential for diverse applications. The furan ring introduces potential biological activity and a site for further chemical elaboration, while the cyclohexanamine framework provides a defined three-dimensional structure and a basic nitrogen atom that can participate in salt formation and hydrogen bonding interactions.

Current Academic Landscape and Research Gaps for 2 2 Furylmethyl Cyclohexanamine

A review of the current academic literature reveals a notable gap in research specifically focused on 2-(2-Furylmethyl)cyclohexanamine. While extensive research exists on furan-containing compounds and cyclohexanamine derivatives independently, their combined entity remains largely unexplored. The PubChem database lists the compound with the CAS number 67823-66-9, providing basic computed properties but limited experimental data or citations to primary research articles. nih.gov

This lack of specific research presents a significant opportunity for investigation. The synthesis of this compound has not been extensively detailed in the literature, leaving room for the development of novel and efficient synthetic routes. Potential synthetic strategies could involve the reductive amination of 2-furylcyclohexanone or the alkylation of cyclohexylamine (B46788) with a furfuryl derivative.

Furthermore, the physicochemical and pharmacological properties of this compound are yet to be systematically studied. Key research questions that remain unanswered include:

What are the optimal conditions for the stereoselective synthesis of its different isomers?

What are its key spectroscopic and crystallographic characteristics?

What is its potential as a ligand for various biological targets, given the known activities of furan (B31954) and cyclohexanamine derivatives?

How does the combination of the furan and cyclohexanamine moieties influence its chemical reactivity and stability?

The current landscape, therefore, is one of open territory, inviting researchers to be the first to map the chemical and biological profile of this intriguing molecule.

Scope and Objectives of Research into 2 2 Furylmethyl Cyclohexanamine

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. ubc.caresearchgate.net For this compound, the primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the furan and cyclohexane rings.

A primary retrosynthetic disconnection breaks the C-N bond of the amine functionality. This disconnection points to a key intermediate, 2-(2-furylmethyl)cyclohexanone (I). The transformation from the ketone to the amine can be achieved through reductive amination.

A second key disconnection breaks the C-C bond between the cyclohexyl ring and the furfuryl group. This suggests two potential synthetic routes:

Route A: Alkylation of a cyclohexanone (B45756) enolate with a furfuryl halide. This approach utilizes the nucleophilicity of the enolate to form the crucial C-C bond.

Route B: A Michael addition of a cyclohexanone enolate to a suitable furan-containing α,β-unsaturated carbonyl compound. This strategy is another effective method for C-C bond formation. mdpi.comnih.govresearchgate.net

These disconnections form the basis for designing both linear and convergent synthetic strategies.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be approached through both linear and convergent strategies, each with its own advantages in terms of efficiency and modularity. wikipedia.orgmdpi.com

Multi-Step Linear Synthesis Pathways

A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear synthesis of this compound would commence with cyclohexanone.

The initial step is the α-alkylation of cyclohexanone with a suitable furfuryl electrophile, such as furfuryl chloride, in the presence of a strong base like lithium diisopropylamide (LDA) to generate the enolate. ubc.calibretexts.org This reaction forms the key intermediate, 2-(2-furylmethyl)cyclohexanone.

The subsequent and final step is the reductive amination of the synthesized ketone. This can be accomplished using various methods. One common approach is the Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) at elevated temperatures to convert the ketone directly to the amine. wikipedia.orgmdpi.comntnu.nolibretexts.org

| Step | Reaction | Reagents and Conditions | Product |

| 1 | α-Alkylation | Cyclohexanone, LDA, Furfuryl chloride | 2-(2-Furylmethyl)cyclohexanone |

| 2 | Reductive Amination (Leuckart) | 2-(2-Furylmethyl)cyclohexanone, Ammonium formate, Heat | This compound |

Convergent Synthesis Strategies

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.orgmdpi.com This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

For this compound, a convergent approach would involve the separate synthesis of a nucleophilic cyclohexanone equivalent and an electrophilic furan-containing fragment.

Fragment A (Cyclohexanone derivative): An enamine of cyclohexanone, formed by reacting cyclohexanone with a secondary amine such as pyrrolidine, can serve as the nucleophilic fragment.

Fragment B (Furan derivative): Furfural (B47365) can be used as the starting material for the electrophilic fragment. A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion could generate a furan-containing α,β-unsaturated ester.

These two fragments would then be coupled via a Michael addition reaction. Subsequent hydrolysis of the enamine and the ester, followed by decarboxylation and reductive amination of the resulting ketone, would yield the final product.

| Fragment | Starting Material | Key Transformations | Intermediate |

| A | Cyclohexanone | Enamine formation | Cyclohexanone enamine |

| B | Furfural | Wittig/Horner-Wadsworth-Emmons reaction | Furan-containing α,β-unsaturated ester |

Key Intermediate Synthesis and Transformation for this compound Precursors

The central precursor in the most direct synthetic routes to this compound is 2-(2-furylmethyl)cyclohexanone . The synthesis of this key intermediate is therefore a critical step.

The most straightforward method for its preparation is the alkylation of cyclohexanone. The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. Using a strong, sterically hindered base like LDA at low temperatures ensures the rapid and quantitative formation of the kinetic enolate, which favors alkylation at the less substituted α-carbon. ubc.ca The subsequent addition of an electrophile like furfuryl chloride leads to the desired 2-substituted cyclohexanone.

An alternative approach involves the reaction of cyclohexanone with furfural in an aldol (B89426) condensation reaction to form 2-(furan-2-ylmethylene)cyclohexanone. nih.gov This α,β-unsaturated ketone can then be selectively reduced at the carbon-carbon double bond, for instance through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield 2-(2-furylmethyl)cyclohexanone.

The transformation of this key ketone intermediate into the final amine product is typically achieved through reductive amination. Besides the Leuckart reaction, other methods include catalytic hydrogenation over a nickel or platinum catalyst in the presence of ammonia (B1221849), or the use of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) with ammonia.

Development of Novel Bond-Forming Reactions for this compound Construction

Research into novel bond-forming reactions can lead to more efficient and selective syntheses. For the construction of this compound, advancements in catalytic hydrogenation are particularly relevant.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation plays a dual role in the synthesis of this compound. It can be used for the reductive amination of the ketone intermediate and also for the potential reduction of the furan ring.

For the reductive amination of 2-(2-furylmethyl)cyclohexanone, various catalytic systems can be employed. Nickel-based catalysts, such as Raney nickel, are often used for this transformation in the presence of ammonia and hydrogen gas. Platinum and palladium catalysts are also effective. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereoselectivity of the reaction, leading to different diastereomers of the final product.

It is important to note that under harsh hydrogenation conditions, the furan ring itself can be reduced to a tetrahydrofuran (B95107) ring. Therefore, careful selection of the catalyst and reaction parameters is crucial to selectively reduce the imine intermediate without affecting the furan moiety. For instance, using milder conditions or more selective catalysts can help preserve the aromaticity of the furan ring.

| Reaction | Catalyst | Conditions | Key Considerations |

| Reductive Amination | Raney Nickel, Platinum oxide | Ammonia, Hydrogen gas, Moderate temperature and pressure | Potential for furan ring reduction |

| Selective Hydrogenation | Palladium on Carbon | Hydrogen gas, Low pressure | Selective reduction of C=C double bonds over the furan ring |

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and high atom economy. acs.orgwikipedia.org This method typically involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the resulting imine or enamine intermediate in a one-pot or two-step process. wikipedia.orgjocpr.com For the synthesis of this compound, a plausible precursor is 2-(furan-2-yl)cyclohexan-1-one.

The direct reductive amination of this ketone with an amine source like ammonia, in the presence of a reducing agent and a catalyst, represents the most straightforward route. Catalytic reductive amination using molecular hydrogen (H₂) as the reductant is an environmentally friendly option. acs.org Various heterogeneous catalysts have been shown to be effective for the reductive amination of carbonyl compounds. These include catalysts based on both noble metals (e.g., Palladium, Rhodium) and non-noble metals (e.g., Cobalt, Nickel). acs.orgsandermanpub.netresearchgate.net For instance, amorphous Cobalt particles, generated in situ from CoCl₂ and a reducing agent like NaBH₄, have been used for the reductive amination of various ketones under mild conditions (80 °C, 1–10 bar H₂), demonstrating high selectivity for primary amines. acs.org Similarly, Raney Ni is a cost-effective catalyst used for the reductive amination of furfural, achieving high selectivity under optimized conditions. sandermanpub.net

The reaction proceeds via the formation of an imine intermediate from the condensation of the ketone and ammonia. This intermediate is then hydrogenated to the target primary amine. researchgate.net A key challenge is to prevent side reactions, such as the over-alkylation of the primary amine to form secondary or tertiary amines, or the reduction of the carbonyl group to a hydroxyl group. acs.org Careful optimization of reaction parameters—including temperature, hydrogen pressure, catalyst type, and the molar ratio of reactants—is crucial for achieving high selectivity towards the desired primary amine. researchgate.netpsu.edu

Alternative reducing agents to H₂, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride, are also commonly used, particularly in laboratory-scale synthesis, due to their mildness and selectivity. wikipedia.org

| Catalyst System | Amine Source | Reducing Agent | Typical Conditions | Key Features/Findings | Reference |

|---|---|---|---|---|---|

| In situ generated Co particles | Aqueous Ammonia | H₂ | 80 °C, 1-10 bar | High selectivity for primary amines; applicable to a wide substrate scope. | acs.org |

| Raney Ni | Ammonia | H₂ | 130 °C, 2.0 MPa | Cost-effective non-noble metal catalyst; achieved 96.3% selectivity for furfurylamine (B118560) from furfural. | sandermanpub.net |

| Rh/Al₂O₃ | Aqueous Ammonia | H₂ | 80 °C, 2.0 MPa | High selectivity (~92%) for furfurylamine; demonstrates the efficacy of noble metal catalysts. | researchgate.netpsu.edu |

| CuAlOₓ | Primary Amines | H₂ | 100 °C, 10 bar (Flow reactor) | Effective for two-step, one-pot synthesis of N-substituted furfuryl amines with excellent yields. | nih.gov |

Cross-Coupling Reactions in Furan Ring Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in synthesizing the complex precursors required for molecules like this compound. thieme-connect.com Specifically, palladium-catalyzed reactions are widely employed to functionalize furan rings. acs.orgorganic-chemistry.orgingentaconnect.com These methods can be used to introduce substituents at specific positions on the furan nucleus, which could then be elaborated into the desired cyclohexanamine side chain.

For instance, a Suzuki coupling reaction can be used to couple a furan boronic acid derivative with a suitable cyclohexenyl halide or triflate, or vice versa. thieme-connect.comnih.gov Studies on the Suzuki coupling of 2-bromofuran (B1272941) with various aryl boronic acids have shown that catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, often using a base such as potassium carbonate in a mixed solvent system. thieme-connect.com While these examples focus on aryl furans, the principle extends to alkyl and cycloalkyl groups.

Iron-catalyzed cross-coupling has also emerged as a more cost-effective and environmentally friendly alternative to palladium. Iron catalysts can effectively couple 2-bromofuran with alkyl Grignard reagents, such as cyclohexylmagnesium chloride, to form 2-alkylfurans. thieme-connect.com

Another powerful strategy is the palladium-catalyzed cycloisomerization of acyclic precursors, such as (Z)-2-en-4-yn-1-ols, to form substituted furans under neutral conditions. acs.org This demonstrates the versatility of palladium catalysis in constructing the furan ring itself with desired substitution patterns. nih.gov These functionalized furans can then serve as intermediates for subsequent transformations, including the introduction of the cyclohexanamine group.

| Reaction Type | Furan Precursor | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 2-Bromofuran | Aryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl furans | thieme-connect.com |

| Suzuki Coupling | 2-(4-bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex / K₂CO₃ | 2-Arylbenzo[b]furans | nih.gov |

| Iron-Catalyzed Coupling | 2-Bromofuran | Cyclohexylmagnesium chloride | Iron catalysts (e.g., FeCl₃) | 2-Cyclohexylfuran | thieme-connect.com |

| Palladium-Catalyzed Cycloisomerization | (Z)-2-en-4-yn-1-ols | N/A (Intramolecular) | K₂PdI₄ | Substituted furans | acs.org |

| Palladium-Catalyzed Coupling | 2-Halobenzo[b]furans | Organoaluminum reagents | PdCl₂ / XantPhos | 2-Alkyl/Aryl-benzo[b]furans | thieme-connect.comresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of paramount importance for environmental sustainability. This involves strategies such as using renewable feedstocks, minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis

Performing chemical reactions without a solvent, or in neat conditions, offers significant environmental benefits by reducing solvent waste, which is a major contributor to chemical pollution. ajgreenchem.comrsc.org Solvent-free syntheses can also lead to higher reaction rates and easier product purification.

In the context of amine synthesis, solvent-free multicomponent reactions have been successfully developed. For example, the synthesis of propargylamines via the three-component coupling of a ketone, an amine, and an alkyne (KA² coupling) has been achieved under neat conditions using catalysts like AuBr₃ or copper complexes. nih.gov The direct condensation of aromatic amines with β-dicarbonyl compounds to form β-enaminones has also been reported to proceed efficiently at elevated temperatures (120 °C) without any solvent or catalyst. ajgreenchem.com

Atom Economy and Process Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Reactions with high atom economy are inherently less wasteful.

Reductive amination is an excellent example of an atom-economical reaction. jocpr.com In the direct catalytic reductive amination of 2-(furan-2-yl)cyclohexan-1-one with ammonia (NH₃) and hydrogen (H₂), the only byproduct is water (H₂O).

The theoretical atom economy can be calculated as follows: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound (assuming the precursor is formed first, then reduced):

Reactants: 2-(furan-2-yl)cyclohexan-1-one (C₁₀H₁₂O₂) + Ammonia (NH₃) + Hydrogen (H₂)

Product: this compound (C₁₁H₁₇NO) + Water (H₂O)

Assuming the synthesis from 2-(furan-2-yl)cyclohexan-1-one and ammonia:

MW of 2-(furan-2-yl)cyclohexan-1-one (assuming this is the ketone precursor) is not readily available, but a related precursor, 2-(furan-2-ylmethylene)cyclohexan-1-one (C₁₁H₁₂O₂), has a MW of 176.21 g/mol . Let's consider the reaction from this enone.

Reactants: C₁₁H₁₂O₂ (176.21 g/mol ) + NH₃ (17.03 g/mol ) + 2H₂ (4.04 g/mol )

Product: C₁₁H₁₇NO (179.26 g/mol ) + H₂O (18.02 g/mol )

Total Reactant Mass = 176.21 + 17.03 + 4.04 = 197.28 g/mol

Atom Economy = (179.26 / 197.28) x 100 ≈ 90.9%

This high theoretical atom economy underscores the efficiency of reductive amination, making it a preferred green synthetic route. wikipedia.org Process efficiency is further enhanced by using recyclable heterogeneous catalysts and minimizing energy-intensive purification steps. acs.org

Biocatalytic Approaches (Theoretical Considerations)

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild, aqueous conditions. acs.org For the synthesis of chiral amines like this compound, which can exist as multiple stereoisomers, biocatalysis presents an ideal green solution.

The asymmetric amination of a prochiral ketone, such as 2-(furan-2-yl)cyclohexan-1-one, can theoretically be achieved using several classes of enzymes:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor. They have been successfully used for the amination of cyclic ketones, although these substrates can be challenging. chimia.chcapes.gov.br

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the NADPH-dependent reduction of a pre-formed or in situ-formed imine. acs.orgresearchgate.net A dual-enzyme cascade combining an ene-reductase (ERed) and an IRED/RedAm can convert α,β-unsaturated ketones into chiral amines with two stereocenters, achieving excellent diastereomeric and enantiomeric ratios. acs.orgnih.gov

Theoretically, a one-pot system could be designed where 2-(furan-2-yl)cyclohexan-1-one is converted into this compound. By selecting the appropriate enzyme (e.g., an (R)- or (S)-selective transaminase or IRED), a specific stereoisomer of the final product could be synthesized with very high optical purity. This approach avoids the need for chiral auxiliaries or resolutions, operates under environmentally benign conditions (aqueous buffer, room temperature), and exemplifies a highly advanced and sustainable synthetic strategy. chimia.chnih.gov

Diastereoselective Synthesis of this compound Isomers

The relative stereochemistry between the C1 amine and the C2 furylmethyl substituent on the cyclohexane ring dictates the formation of either cis or trans diastereomers. The control of this diastereoselectivity is paramount in any synthetic approach.

Control of Cyclohexane Ring Stereochemistry

The stereochemical outcome of reactions on cyclohexane rings is heavily influenced by the conformational preferences of the ring and its substituents. In the case of 2-substituted cyclohexanones, the precursor to this compound via reductive amination, the approach of a nucleophile or reducing agent is directed by steric and electronic factors.

Generally, the reduction of a 2-substituted cyclohexanone can lead to both cis and trans products. The stereoselectivity often depends on the reducing agent and the steric bulk of the substituent. For instance, catalytic hydrogenation of 2-substituted cyclohexanones on a heterogeneous catalyst surface often favors the formation of the cis isomer due to the adsorption of the less hindered face of the ketone to the catalyst. Conversely, reductions with hydride reagents can be more complex, with the stereochemical outcome depending on whether the reaction is under kinetic or thermodynamic control.

In the context of synthesizing this compound, the reduction of 2-(2-furylmethyl)cyclohexanone would be a key step. The stereochemistry of the resulting cyclohexanol (B46403) (a precursor to the amine) or the direct reductive amination product would be determined by the trajectory of the incoming hydride or amine nucleophile.

Influence of the Furylmethyl Moiety on Diastereoselectivity

The furylmethyl group at the C2 position exerts a significant influence on the diastereoselectivity of reactions at the adjacent carbonyl group. The furan ring, while aromatic, has a distinct size and electronic nature that can direct incoming reagents. The steric bulk of the furylmethyl group will influence the approach of reagents. For example, in the reduction of 2-(2-furylmethyl)cyclohexanone, a bulky reducing agent would preferentially attack from the face opposite to the furylmethyl group, leading to a higher proportion of one diastereomer.

Furthermore, the furan oxygen can potentially act as a coordinating group for certain metal-based reagents, directing the reagent to the same face and influencing the stereochemical outcome. While specific studies on this compound are not widely reported, research on analogous systems with other 2-substituents provides a framework for predicting these effects. For instance, in the diastereoselective Michael addition of cyclohexanone to nitroolefins, the stereochemistry is carefully controlled by the catalyst and the substituents. rsc.org A similar level of control would be necessary for the diastereoselective synthesis of this compound.

Enantioselective Synthesis of this compound

Achieving enantiopure forms of this compound requires the use of chiral catalysts, auxiliaries, or enzymes to control the absolute stereochemistry of the two chiral centers.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. For the synthesis of this compound, key bond formations such as the C-C bond between the cyclohexane and the furylmethyl group, or the C-N bond of the amine, can be rendered enantioselective.

| Catalyst Type | Substrate Type | Key Features |

| Chiral Transition Metal Complexes | Ketones, Imines | High turnover numbers, high enantioselectivities. |

| Chiral Organocatalysts | Ketones, Imines | Metal-free, often milder reaction conditions. |

| Biocatalysts (e.g., Reductive Aminases) | Ketones | High enantioselectivity, environmentally benign. |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor, or a chiral auxiliary-based reagent could be used to introduce the furylmethyl group. For example, a chiral amine could be used to form a chiral enamine or imine from a cyclohexanone derivative, which would then react diastereoselectively with a furfuryl electrophile. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. The choice of auxiliary is critical and is often determined through screening to achieve high diastereoselectivity.

Chemoenzymatic Approaches to Enantiopure this compound

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Reductive aminases (RedAms) are a class of enzymes that can catalyze the asymmetric synthesis of primary amines from ketones and ammonia with high enantioselectivity. rsc.org

The application of a suitable reductive aminase to 2-(2-furylmethyl)cyclohexanone could directly yield one enantiomer of this compound in high enantiomeric excess. This approach avoids the need for chiral auxiliaries or expensive metal catalysts. The broad substrate scope of many RedAms suggests that an enzyme capable of converting 2-(2-furylmethyl)cyclohexanone could be identified or engineered.

Another chemoenzymatic strategy could involve the kinetic resolution of racemic this compound using an enzyme such as a lipase (B570770) or an acylase. In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.

| Enzymatic Method | Substrate | Product | Key Advantages |

| Asymmetric Reductive Amination | 2-(2-Furylmethyl)cyclohexanone | Enantiopure this compound | High enantioselectivity, mild conditions, direct amination. |

| Kinetic Resolution | Racemic this compound | Enantiopure this compound and its acylated derivative | Access to both enantiomers, high selectivity of enzymes. |

Resolution Techniques for Racemic this compound

The separation of enantiomers from a racemic mixture is a critical step in the development of chiral compounds. Common methods include classical chiral resolution and kinetic resolution.

Classical Chiral Resolution via Diastereomeric Salt Formation

This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by methods like fractional crystallization. Following separation, the individual enantiomers of the amine can be recovered by removing the chiral auxiliary.

While this is a widely used method for resolving racemic amines, no specific application of this technique to this compound has been documented. There is no available data on successful resolving agents, crystallization conditions, or the efficiency of such a resolution for this particular compound.

Kinetic Resolution Strategies

Kinetic resolution is another powerful method for separating enantiomers. It relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the other enantiomer.

No studies detailing the kinetic resolution of this compound have been found in the surveyed literature. Consequently, there is no information on suitable catalysts (e.g., enzymes like lipases) or reaction conditions that would enable the selective transformation of one enantiomer over the other.

Configuration Assignment of this compound Stereoisomers

Determining the absolute and relative configuration of stereoisomers is fundamental in stereochemistry. This is typically achieved through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

For this compound, which possesses at least two chiral centers (at C1 and C2 of the cyclohexyl ring), four possible stereoisomers exist (two pairs of enantiomers: cis and trans). However, there is no published research on the assignment of the absolute configuration (R/S) to these specific stereoisomers. Techniques like NMR analysis using chiral shift reagents or the Mosher's method, which are instrumental in elucidating the stereochemistry of chiral molecules, have not been reported for this compound. Similarly, no X-ray crystal structures of the individual stereoisomers or their salts, which would provide definitive proof of their three-dimensional arrangement, are available in public databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a cornerstone for the elucidation of molecular structures, specific experimental data for this compound, particularly from advanced 2D NMR techniques, is absent from the reviewed literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound. Such analyses would be critical for unambiguously confirming the connectivity of the furan, methylene (B1212753) bridge, and cyclohexane moieties, as well as for establishing the stereochemical relationships within the molecule. For instance, a study on the related compound 2-(1-cyclohexenyl)ethylamine (B57816) utilized COSY and NOESY spectra for its structural analysis, highlighting the power of these techniques. nih.gov However, similar specific data for this compound is not available.

Advanced Solvent Effects and Temperature-Dependent Studies

Investigations into the impact of different solvents on the chemical shifts or temperature-dependent NMR studies, which could provide insights into conformational dynamics and potential intramolecular interactions of this compound, have not been reported in the available scientific literature.

Single Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of this compound or its derivatives, which can only be determined through single-crystal X-ray diffraction, remains unelucidated in the public domain.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, any discussion of the crystal packing and intermolecular forces, such as hydrogen bonding involving the amine group and potential π-interactions from the furan ring, would be purely speculative. For comparison, a study on a cyclohexanaminium salt detailed the hydrogen bonding interactions within its crystal structure, demonstrating the type of analysis that is currently missing for this compound. epa.gov

Precise Bond Lengths and Angles

Precise, experimentally determined bond lengths and angles for this compound are not available. While computational methods can predict these parameters, as seen in the PubChem entry for the compound nih.gov, they lack the validation of experimental crystallographic data.

Vibrational Spectroscopy (IR and Raman)

Detailed experimental and theoretical vibrational analyses for this compound are not present in the surveyed literature. While general infrared spectra for related compounds like cyclohexylamine (B46788) nist.govchemicalbook.com and furfurylamine nih.gov are available and can provide an estimation of the expected functional group regions, a specific and comprehensive analysis for the target compound is missing. Such an analysis would involve the assignment of characteristic vibrational modes for the furan ring, the cyclohexane ring in its chair conformation, and the primary amine group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

The exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated based on its chemical formula, C₁₁H₁₇NO. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the elemental composition with high accuracy.

Table 1: Calculated Exact Mass of this compound

| Species | Chemical Formula | Calculated Exact Mass (Da) |

| [M] | C₁₁H₁₇NO | 179.1310 |

| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 |

Note: The exact mass is calculated using the most abundant isotopes of each element.

Common fragmentation pathways for the protonated molecule [M+H]⁺ would likely involve cleavages at the bonds adjacent to the amine group and within the furan and cyclohexane rings.

Table 2: Plausible Structural Fragments of this compound in HRMS

| Fragment Ion (m/z) | Plausible Structure | Description of Fragmentation Pathway |

| 163.1277 | [C₁₁H₁₆N]⁺ | Loss of a water molecule (H₂O) from the protonated molecule. |

| 98.0964 | [C₆H₁₂N]⁺ | Cleavage of the bond between the cyclohexyl ring and the furfuryl group, with the charge retained on the cyclohexylamine fragment. |

| 81.0338 | [C₅H₅O]⁺ | Cleavage of the bond between the cyclohexyl ring and the furfuryl group, with the charge retained on the furfuryl fragment. |

| 82.0780 | [C₆H₁₀]⁺ | Loss of the amino group and the furfuryl substituent from the cyclohexane ring. |

Note: The m/z values are calculated for the monoisotopic species.

The analysis of these and other potential fragments through tandem mass spectrometry (MS/MS) experiments would allow for a detailed mapping of the molecule's connectivity and confirmation of its structural identity.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination of Chiral this compound

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Circular dichroism (CD) spectroscopy is an essential technique for differentiating between these stereoisomers. Current time information in Bangkok, TH.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This property allows for the determination of enantiomeric purity, also known as enantiomeric excess (ee). nih.govnih.gov

For a mixture of enantiomers, the observed CD signal is a weighted average of the signals of the pure enantiomers. A calibration curve, generated by measuring the CD spectra of samples with known enantiomeric ratios, can be used to determine the enantiomeric composition of an unknown sample.

Table 3: Hypothetical CD Spectroscopy Data for Enantiomeric Purity Determination

| Enantiomeric Excess (% ee of (+)-enantiomer) | Molar Ellipticity [θ] at λ_max (deg·cm²·dmol⁻¹) |

| 100 | +X |

| 75 | +0.75X |

| 50 | +0.5X |

| 25 | +0.25X |

| 0 (racemic) | 0 |

| -25 | -0.25X |

| -50 | -0.5X |

| -75 | -0.75X |

| -100 | -X |

Note: 'X' represents the molar ellipticity of the pure (+)-enantiomer at its maximum absorption wavelength (λ_max). The sign of the molar ellipticity is crucial for identifying the major enantiomer.

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of the stereoisomers is a more complex process. americanlaboratory.comrsc.org It often involves comparing the experimentally measured CD spectrum with a theoretically calculated spectrum for a specific, known absolute configuration. nih.gov These theoretical spectra are typically generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov If the experimental and calculated spectra match in terms of the sign and relative intensity of the Cotton effects (the characteristic peaks in a CD spectrum), the absolute configuration of the experimental sample can be assigned. nih.gov

Alternatively, the absolute configuration can be determined by derivatizing the amine with a chiral reagent of known absolute configuration. The resulting diastereomers will have distinct CD spectra, and by analyzing the differences, the configuration of the original amine can be deduced. mdpi.com

Conformational Analysis and Molecular Dynamics of 2 2 Furylmethyl Cyclohexanamine

Cyclohexane (B81311) Ring Conformations in 2-(2-Furylmethyl)cyclohexanamine (Chair, Boat, Twist-Boat)

The cyclohexane ring, a cornerstone of organic chemistry, is not a planar hexagon. To alleviate angle and torsional strain, it adopts several non-planar conformations. studysmarter.co.ukalgoreducation.com The most stable of these is the chair conformation , in which all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, eliminating torsional strain. masterorganicchemistry.compressbooks.pub At room temperature, the vast majority of cyclohexane molecules exist in this low-energy chair form. masterorganicchemistry.com

Less stable conformations include the boat and twist-boat forms. The boat conformation suffers from steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions and also possesses torsional strain from eclipsed bonds. algoreducation.commasterorganicchemistry.com The twist-boat conformation is a slightly more stable intermediate between the boat and chair forms, with reduced flagpole interactions and torsional strain compared to the pure boat form. sikhcom.net

In the case of this compound, the cyclohexane ring will predominantly exist in a chair conformation. There are two possible chair conformations that can rapidly interconvert through a process known as a "ring flip". pressbooks.pub During this flip, axial substituents become equatorial and vice versa. The energetic preference for one chair conformation over the other is determined by the steric bulk of the substituents. youtube.com For this compound, both the amino group and the furylmethyl group are substituents on the cyclohexane ring. Generally, bulkier groups prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

The relative stability of the two chair conformers of this compound will therefore depend on whether the amino and furylmethyl groups are in axial or equatorial positions. In a 1,2-disubstituted cyclohexane, the most stable conformation will be the one that places the larger substituent, or ideally both substituents, in the equatorial position. algoreducation.com

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 | Strain-free |

| Twist-Boat | ~5.5 | Moderate torsional strain |

| Boat | ~6.9 | Flagpole steric strain, torsional strain |

| Half-Chair | ~10.8 | Significant angle and torsional strain |

Note: These are general values for unsubstituted cyclohexane and can be influenced by substituents.

Rotational Isomers and Conformer Populations of the Furylmethyl Moiety

The furylmethyl group, attached to the cyclohexane ring, also possesses conformational flexibility due to rotation around the single bonds. The rotation around the C-C bond connecting the furan (B31954) ring to the methylene (B1212753) bridge and the C-C bond connecting the methylene bridge to the cyclohexane ring gives rise to different rotational isomers, or rotamers. wikipedia.org The relative populations of these rotamers are determined by their steric and electronic interactions.

Computational studies on similar systems, such as furfurylamine (B118560), can provide insights into the preferred conformations. nih.gov The potential energy surface for the rotation of the furylmethyl group is likely to have several local minima corresponding to staggered conformations that minimize steric clashes. The relative energies of these minima will determine the population of each rotamer at a given temperature.

Intramolecular Hydrogen Bonding and Steric Interactions within this compound

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to an electronegative atom (in this case, the nitrogen of the amino group) and another electronegative atom within the same molecule (the oxygen atom of the furan ring). youtube.com

The formation of an intramolecular hydrogen bond would require a specific conformation that brings the amino group and the furan ring into close proximity and with a suitable orientation. researchgate.net This would likely involve a specific rotamer of the furylmethyl group. The presence of such a bond can significantly influence the conformational preferences of the molecule, potentially stabilizing a conformation that might otherwise be less favorable due to steric factors. nih.gov For example, a conformation with an axial amino group might be stabilized if it can form a hydrogen bond with the furan oxygen. The strength of this potential hydrogen bond would depend on the distance between the donor and acceptor atoms and the angle of the bond. Six-membered rings formed by intramolecular hydrogen bonds are generally more stable. youtube.com

Steric interactions will also play a crucial role in determining the molecule's preferred conformation. As mentioned earlier, 1,3-diaxial interactions are a major source of steric strain in substituted cyclohexanes. libretexts.org In this compound, there will be a balance between minimizing these interactions by placing the substituents in equatorial positions and potentially gaining stability through intramolecular hydrogen bonding. The size of the furylmethyl group will be a significant factor in the steric landscape of the molecule. youtube.com

Dynamic NMR and Temperature-Dependent Studies of Conformational Equilibria in this compound

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria that occur on the NMR timescale. sikhcom.net At room temperature, the ring flip of the cyclohexane ring in this compound is likely to be fast, resulting in averaged signals in the 1H and 13C NMR spectra. libretexts.org

By lowering the temperature, it is possible to slow down the rate of conformational interconversion. At a sufficiently low temperature (the coalescence temperature), the individual signals for the different conformers (e.g., axial and equatorial) can be resolved. sikhcom.net From the analysis of these temperature-dependent NMR spectra, it is possible to determine the relative populations of the conformers and the energy barrier for their interconversion. wikipedia.org

For this compound, dynamic NMR studies could provide valuable information on:

The energy barrier for the chair-chair interconversion of the cyclohexane ring.

The equilibrium constant between the two major chair conformers, which would reveal the energetic preference for the axial versus equatorial orientation of the substituents.

The potential influence of intramolecular hydrogen bonding on the conformational equilibrium.

Table 2: Representative Energy Barriers for Cyclohexane Ring Inversion

| Compound | Energy Barrier (kcal/mol) |

| Cyclohexane | ~10-11 |

| Methylcyclohexane | ~10 |

| cis-1,2-Dimethylcyclohexane | ~10 |

Note: These are approximate values and can vary with solvent and specific substitution patterns.

Computational Approaches to Conformational Sampling and Free Energy Surfaces of this compound

Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules like this compound. sapub.org Methods such as molecular mechanics and quantum mechanics can be used to calculate the energies of different conformations and to map out the potential energy surface.

Conformational searching algorithms can systematically or stochastically explore the vast number of possible conformations arising from ring puckering and bond rotations to identify the low-energy minima. nih.gov This allows for the prediction of the most stable conformers and their relative populations.

More advanced computational techniques, such as molecular dynamics (MD) simulations , can be used to study the dynamic behavior of the molecule over time. arxiv.org By simulating the motion of the atoms, it is possible to observe conformational transitions and to calculate the free energy landscape of the molecule. researchgate.netnih.govnih.govresearchgate.net The free energy surface provides a comprehensive picture of the relative stabilities of all possible conformations and the energy barriers that separate them. This can reveal the preferred conformational pathways and the dynamics of interconversion between different states. nih.govnih.govresearchgate.net

For this compound, computational studies could:

Predict the most stable chair conformation of the cyclohexane ring.

Identify the preferred rotational isomers of the furylmethyl group.

Quantify the energetic contribution of intramolecular hydrogen bonding.

Generate a detailed free energy landscape, illustrating the relationships between different conformational states.

By combining experimental techniques like dynamic NMR with computational modeling, a comprehensive understanding of the conformational behavior of this compound can be achieved.

Computational Chemistry and Quantum Chemical Studies of 2 2 Furylmethyl Cyclohexanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 2-(2-Furylmethyl)cyclohexanamine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. It is instrumental in predicting reactivity by analyzing electron density distribution. For instance, DFT has been successfully used to study the conversion of related furan-containing molecules like furfuryl alcohol to 2-methyl-furan on catalyst surfaces, demonstrating its utility in understanding reaction mechanisms involving the furan (B31954) ring. osti.govdntb.gov.ua

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.orgimperial.ac.uk The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, governing electrophilicity. youtube.comyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For large molecular systems, where traditional FMOs can be delocalized, newer concepts like frontier molecular orbitalets (FMOLs) help to pinpoint the locality of chemical reactivity. nih.gov

While specific calculations for this compound are not present in the surveyed literature, a typical FMO analysis would yield data similar to that shown in the hypothetical table below, identifying reactive sites. The amine group on the cyclohexane (B81311) ring and the electron-rich furan ring would be key areas of interest.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Value | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. mdpi.com

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom in the furan ring and the nitrogen atom of the amine group, corresponding to their lone pairs of electrons. These sites would be the primary locations for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms attached to the amine group would exhibit a positive electrostatic potential, making them acidic and potential hydrogen bond donors.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational changes and dynamic behavior of molecules over time. j-octa.comsemanticscholar.org MD simulations have been widely applied to understand complex biological systems, such as the interaction of molecules with lipid membranes or the dynamics of proteins. mdpi.comnih.gov

MD simulations rely on a "force field," which is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. j-octa.comethz.ch The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. ethz.ch Developing force fields for novel molecules or chemical families, such as cyclohexanamine derivatives, is a significant challenge, especially when experimental data for parameterization is scarce. rsc.org

The process involves parameterizing terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). ethz.ch For cyclohexanamine systems, parameters would be derived from high-level quantum mechanical calculations and/or fitted to available experimental data for related molecules like cyclic alkanes or primary amines. arxiv.orgresearchgate.net Force fields like the Generalized Amber Force Field (GAFF) provide a starting point for many organic molecules. rsc.org

| Interaction Type | Force Field Term | Typical Parameters |

|---|---|---|

| Bond Stretching | E = k(r - r₀)² | Force constant (k), Equilibrium distance (r₀) |

| Angle Bending | E = k(θ - θ₀)² | Force constant (k), Equilibrium angle (θ₀) |

| Torsional/Dihedral | E = Σ Vₙ[1 + cos(nφ - δ)] | Barrier height (Vₙ), Multiplicity (n), Phase (δ) |

| Non-Bonded (van der Waals) | Lennard-Jones Potential | Well depth (ε), van der Waals radius (σ) |

| Non-Bonded (Electrostatic) | Coulomb's Law | Partial atomic charges (q) |

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the most stable, low-energy conformers is crucial as they often dictate the molecule's biological activity and physical properties. d-nb.info Conformational search algorithms are employed to explore the potential energy surface of a molecule and find its energy minima. d-nb.info

These algorithms can be broadly categorized as systematic or stochastic. d-nb.info Systematic searches explore all possible torsions, which can be computationally expensive for flexible molecules. d-nb.info Stochastic methods, such as random searches or more sophisticated approaches like genetic algorithms, sample the conformational space more efficiently to locate low-energy structures. d-nb.infoarxiv.org Once candidate conformers are generated, their geometries are optimized using energy minimization techniques to find the nearest local energy minimum. verachem.com The conformer with the lowest energy is identified as the global minimum energy conformation. d-nb.info

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry serves as a powerful tool in the modern chemist's arsenal, providing deep insights into molecular structure, properties, and reactivity. For the compound this compound, quantum chemical calculations allow for the theoretical prediction of various spectroscopic parameters, which can aid in its identification, characterization, and the understanding of its chemical behavior. These in silico methods are particularly valuable when experimental data is scarce or to complement and verify empirical findings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a routine and highly accurate practice. nih.govnrel.govrsc.org Density Functional Theory (DFT) calculations are commonly employed for this purpose, offering a balance between computational cost and accuracy.

The process typically involves the following steps:

Conformational Search: The first step is to identify the low-energy conformers of this compound in the gas phase or in a simulated solvent. This is crucial as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

NMR Calculation: Using the optimized geometries, the magnetic shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

The predicted chemical shifts can be invaluable for assigning signals in an experimental spectrum, especially for complex molecules with overlapping resonances. Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT methods.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| 1 | 55.2 | 2.85 |

| 2 | 40.8 | 1.65 |

| 3 | 25.1 | 1.20-1.80 |

| 4 | 26.3 | 1.20-1.80 |

| 5 | 32.5 | 1.20-1.80 |

| 6 | 36.7 | 1.20-1.80 |

| 7 (CH₂) | 38.9 | 2.60 |

| 8 (C-furan) | 155.4 | - |

| 9 (CH-furan) | 110.1 | 6.10 |

| 10 (CH-furan) | 105.8 | 6.25 |

| 11 (O-CH-furan) | 141.5 | 7.30 |

| NH₂ | - | 1.50 (broad) |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of computational NMR prediction.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency analysis can predict these frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. dtic.milnih.govniscpr.res.in

Similar to NMR predictions, the process begins with the geometry optimization of the molecule to find a stationary point on the potential energy surface. Following this, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. q-chem.com Diagonalizing this matrix yields the vibrational frequencies and the normal modes.

It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and systematic errors in the computational method. dtic.mil The predicted spectrum can then be compared with an experimental IR or Raman spectrum to assign the observed bands to specific vibrational modes, such as C-H stretches, N-H bends, and C-O-C stretches of the furan ring.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350, 3280 | Asymmetric and symmetric stretching |

| ν(C-H) | 3100-2850 | Stretching in cyclohexyl and furan rings |

| δ(N-H) | 1620 | Scissoring |

| ν(C=C) | 1580, 1500 | Furan ring stretching |

| δ(CH₂) | 1450 | Cyclohexyl scissoring |

| ν(C-O-C) | 1250 | Asymmetric stretching in furan ring |

| ν(C-N) | 1100 | Stretching |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of computational vibrational analysis.

Reaction Pathway Exploration and Transition State Analysis of this compound Reactions

Computational chemistry is not limited to static molecular properties; it is also a powerful tool for investigating the dynamics of chemical reactions. For this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes. researchgate.netresearchgate.net

For instance, one could investigate the mechanism of a specific reaction involving this compound, such as its acylation or its participation in a Pictet-Spengler type reaction. The general workflow for such a study would be:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to determine their minimum energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used for this purpose.

Frequency Calculation: A vibrational frequency analysis is performed on the located transition state structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state indeed connects the desired reactants and products.

These computational studies can provide detailed insights into the stereoselectivity and regioselectivity of reactions, and can be used to rationalize experimental observations or to predict the feasibility of a proposed reaction. researchgate.netmdpi.com

Reaction Mechanisms and Reactivity Profiling of 2 2 Furylmethyl Cyclohexanamine

Reactivity of the Cyclohexanamine Moiety in 2-(2-Furylmethyl)cyclohexanamine

The cyclohexanamine portion of the molecule is characterized by the presence of a primary amine group attached to a cyclohexane (B81311) ring. This functional group is the primary site of nucleophilic reactivity.

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com This reactivity is influenced by several factors, including steric hindrance and the electronic effects of substituents.

The presence of the bulky (2-furylmethyl)cyclohexyl group can sterically hinder the approach of electrophiles to the nitrogen atom. masterorganicchemistry.com Compared to a simple primary amine like ethylamine, the nucleophilicity of the amine in this compound is expected to be somewhat reduced due to this steric bulk. masterorganicchemistry.com

The reactivity of the amine can be compared to similar structures. For instance, aminobenzene is less basic and less nucleophilic than cyclohexylamine (B46788) because the lone pair on the nitrogen can be delocalized through resonance into the aromatic ring. masterorganicchemistry.com In the case of this compound, the furan (B31954) ring is not directly conjugated with the amine group, so its electronic effect on the amine's nucleophilicity is primarily inductive.

To modulate this reactivity, the amine can be protected, for example, by converting it into an amide. This transformation reduces the nucleophilicity of the nitrogen due to resonance stabilization of the lone pair of electrons. libretexts.org The bulky nature of the resulting amide group can also introduce steric hindrance, favoring para-substitution in electrophilic aromatic substitution reactions on an associated aromatic ring. libretexts.org

Reactions at the Cyclohexane Ring (e.g., Oxidation, Halogenation)

The cyclohexane ring is a saturated aliphatic system. Reactions at this part of the molecule typically involve free radical mechanisms or oxidation. Direct oxidation of the cyclohexane ring can lead to the formation of cyclohexanols or cyclohexanones, though this generally requires strong oxidizing agents and may not be selective.

Halogenation of the cyclohexane ring, such as with chlorine or bromine, typically proceeds via a free-radical chain reaction, often initiated by UV light. This would lead to the substitution of hydrogen atoms on the ring with halogen atoms. However, such reactions are often unselective and can result in a mixture of polyhalogenated products.

Reactivity of the Furan Ring in this compound

The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of reactions. acs.org It can act as a diene in cycloaddition reactions and is susceptible to electrophilic attack and ring-opening reactions.

Electrophilic Aromatic Substitution

The furan ring is highly reactive towards electrophiles. pharmaguideline.com Electrophilic substitution reactions on furan, such as nitration, sulfonation, and halogenation, typically occur preferentially at the 2- and 5-positions. pharmaguideline.com In this compound, the 2-position is already substituted, so electrophilic attack would be directed primarily to the 5-position.

Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation: Sulfonation can be achieved with reagents like sulfur trioxide in pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. Milder conditions are required for mono-halogenation. pharmaguideline.com

The presence of the (2-aminocyclohexyl)methyl group at the 2-position will influence the regioselectivity of these substitutions.

Diels-Alder Reactions and Cycloadditions

Furan is an excellent diene in Diels-Alder reactions, a type of [4+2] cycloaddition. acs.orgiitk.ac.in This reaction involves the combination of a conjugated diene (the furan ring) with a dienophile to form a six-membered ring. iitk.ac.in The reaction of furan derivatives with dienophiles like maleimides leads to the formation of 7-oxanorbornene adducts. tudelft.nl

The reactivity of the furan ring in Diels-Alder reactions is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. tudelft.nl The (2-aminocyclohexyl)methyl group is generally considered to be electron-donating, which should enhance the reactivity of the furan ring in this compound in Diels-Alder reactions. The stereoselectivity of these reactions can be influenced by catalysts and reaction conditions, leading to either endo or exo products. nih.govmdpi.com

Ring Opening and Transformation Reactions

The furan ring can undergo ring-opening reactions under various conditions. researchgate.netrsc.org Oxidative ring-opening can be achieved with reagents like peracids, leading to the formation of unsaturated dicarbonyl compounds. acs.org Acid-catalyzed ring-opening can also occur, particularly in the presence of nucleophiles. pharmaguideline.comresearchgate.net For instance, treatment with strong acids can lead to polymerization or the formation of other ring-opened products. pharmaguideline.com

Catalytic hydrogenation of the furan ring can lead to the formation of the corresponding tetrahydrofuran (B95107) derivative. acs.org This reduction typically requires a catalyst and hydrogen gas.

Mechanistic Investigations of Derivatization Reactions of this compound

Detailed mechanistic investigations into the derivatization reactions of this compound are not present in published research. Such studies would typically involve a combination of kinetic experiments, isotopic labeling, and computational analysis to understand the precise pathway of a chemical transformation.

Kinetic Isotope Effects

There are no documented studies on the kinetic isotope effects (KIEs) for reactions involving this compound. KIE studies are a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state by comparing the reaction rates of molecules with different isotopes at key atomic positions. For instance, substituting a hydrogen atom with deuterium (B1214612) can reveal whether a C-H bond is broken in the slowest step of the reaction.

Stereoselectivity Control in Reactions Involving this compound

There is a lack of specific research on controlling the stereoselectivity in reactions involving this compound. As a chiral molecule, containing stereocenters on the cyclohexanamine ring, its reactions can potentially lead to different stereoisomeric products. Research in this area would focus on directing the reaction to favor the formation of a specific stereoisomer, which is crucial in fields such as medicinal chemistry and materials science. However, no such studies detailing the stereoselective derivatization of this compound are available.

Derivatization Strategies and Scaffold Modification of 2 2 Furylmethyl Cyclohexanamine

Synthesis of Amide and Carbamate Derivatives of 2-(2-Furylmethyl)cyclohexanamine

The primary amine group is a key nucleophilic center, making it a prime target for derivatization. Amides and carbamates are common derivatives in medicinal chemistry, often synthesized to modulate a compound's physicochemical properties.

The synthesis of amides from this compound can be readily achieved by reacting the amine with an activated carboxylic acid, such as an acid chloride or anhydride (B1165640), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid. ajchem-a.com This reaction forms a stable amide bond. For example, reacting the parent amine with various substituted acid chlorides in an appropriate solvent would yield the corresponding N-substituted amide derivatives. sphinxsai.comnih.gov

Carbamates are similarly synthesized by reacting the amine with either a chloroformate or an isocyanate. These reactions are typically high-yielding and provide access to another important class of functionalized molecules.

| Reactant | Reagent Class | Resulting Functional Group | Example Product Name |

| Benzoyl chloride | Acid Chloride | Amide | N-(2-(furan-2-ylmethyl)cyclohexyl)benzamide |

| Acetic anhydride | Acid Anhydride | Amide | N-(2-(furan-2-ylmethyl)cyclohexyl)acetamide |

| Phenyl isocyanate | Isocyanate | Carbamate (Urea) | 1-(2-(furan-2-ylmethyl)cyclohexyl)-3-phenylurea |

| Ethyl chloroformate | Chloroformate | Carbamate | Ethyl (2-(furan-2-ylmethyl)cyclohexyl)carbamate |

N-Alkylation and N-Acylation Reactions of this compound

Further modification of the amine can be achieved through N-alkylation and N-acylation. N-acylation follows the same principles as amide synthesis, involving the reaction with acid chlorides or anhydrides.

N-alkylation introduces alkyl groups onto the nitrogen atom. Modern synthetic methods, such as the hydrogen autotransfer (or borrowing hydrogen) process, offer an efficient and environmentally friendly route. This method uses a catalyst, often based on iridium or ruthenium, to facilitate the reaction of an amine with an alcohol, releasing water as the only byproduct. For instance, a metal-ligand bifunctional iridium catalyst can effectively catalyze the N-alkylation of amines with alcohols like 2,5-furandimethanol. nih.gov This strategy allows for the synthesis of a wide array of N,N'-disubstituted 2,5-bis(aminomethyl)furans and can be applied to mono-amines as well. nih.gov

| Reagent | Reaction Type | Catalyst System (Example) | Product Type |

| Benzyl alcohol | N-Alkylation | [CpIr(2,2'-bpyO)(H₂O)] / Cs₂CO₃ | Secondary Amine |

| Propionyl chloride | N-Acylation | Base (e.g., Triethylamine) | Amide |

| Butan-1-ol | N-Alkylation | [CpIr(2,2'-bpyO)(H₂O)] / Cs₂CO₃ | Secondary Amine |

| Methyl iodide | N-Alkylation | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

Functionalization of the Cyclohexane (B81311) Ring of this compound

The saturated cyclohexane ring is generally less reactive than the other parts of the molecule. However, specific catalytic systems can enable its functionalization. mdpi.com

The cyclohexane ring in this compound is fully saturated and therefore cannot be reduced further. Oxidation, however, can be achieved under specific conditions. The functionalization of cyclohexane often proceeds with low conversion rates but can be promoted by catalysts. mdpi.com For example, manganese-based catalysts have been used for the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756). mdpi.com Applying such a system to this compound would likely require protection of the amine and furan (B31954) moieties to prevent side reactions, but it could introduce valuable ketone or alcohol functional groups onto the cyclohexane scaffold.

The introduction of new functional groups onto the unactivated C-H bonds of the cyclohexane ring is a significant synthetic challenge. Catalytic halogenation represents a viable strategy. Studies on the functionalization of cyclohexane have shown that manganese complexes can catalyze chlorination when using trichloroisocyanuric acid (TCCA) as the oxidant and chlorine source. mdpi.com This reaction could introduce a chlorine atom onto the cyclohexane ring, creating a handle for subsequent nucleophilic substitution or elimination reactions, thereby opening pathways to a wider range of derivatives.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Oxidation | Mn(III) complex, H₂O₂ | Hydroxylated/Keto-cyclohexane derivative |

| Chlorination | Mn(II) complex, TCCA | Chloro-cyclohexane derivative |

Chemical Modifications of the Furan Moiety of this compound

The furan ring is an electron-rich heterocycle that is highly amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. rsc.org These reactions are typically directed to the C5 position (the other position alpha to the oxygen), which is the most electronically activated site.